Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an ethyl ester group attached to the carboxylate moiety and an amino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrrole ring and resulting in the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in electron transfer reactions, affecting cellular redox states. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminophenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: Shares a similar structure but with a pyrazole ring instead of a pyrrole ring.
Thiazole Derivatives: Contain a thiazole ring and exhibit diverse biological activities.
Uniqueness
Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrrole ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
Ethyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing information from various studies and highlighting key findings.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring structure, which is a five-membered aromatic heterocycle containing nitrogen. The compound features an ethyl ester group and an amino group attached to a phenyl ring at the 1-position of the pyrrole, contributing to its unique chemical properties. Its molecular formula is C13H14N2O2, with a molecular weight of approximately 218.25 g/mol .
Antitumor Activity
Research indicates that compounds containing pyrrole rings exhibit significant antitumor activity. This compound has shown potential in inhibiting tumor cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including A549 human lung adenocarcinoma cells .
Case Study: A549 Cell Line
In a controlled study, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer properties compared to standard chemotherapeutic agents like cisplatin .
Concentration (µM) | Viability (%) |
---|---|
10 | 85 |
50 | 70 |
100 | 50 |
The mechanism by which this compound exerts its antitumor effects may involve modulation of key signaling pathways associated with cell growth and survival. It has been suggested that this compound acts as a ligand for specific biological macromolecules, influencing downstream signaling cascades that regulate apoptosis and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antibacterial Efficacy
In vitro tests revealed that the compound displays significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent efficacy:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 15 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its potential therapeutic application. Preliminary studies indicate favorable absorption characteristics; however, further investigations are required to assess its metabolic stability and safety profile in vivo .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 1-(4-aminophenyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-4-3-9-15(12)11-7-5-10(14)6-8-11/h3-9H,2,14H2,1H3 |
InChI Key |
RAPCUDZILQVZLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN1C2=CC=C(C=C2)N |
Origin of Product |
United States |
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